1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one 1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 57632-71-0
VCID: VC18434702
InChI: InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
SMILES:
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 57632-71-0

Cat. No.: VC18434702

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one - 57632-71-0

Specification

CAS No. 57632-71-0
Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Standard InChI Key UAJWPUQWJOYSIT-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The IUPAC name 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one defines its core structure: a five-membered lactam (pyrrolidin-2-one) with substituents at positions 1 and 5. The benzoyl group (C₆H₅CO-) at position 1 introduces aromaticity, while the pyrrolidine-1-carbonyl moiety at position 5 adds a secondary amide functional group.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₇H₂₀N₂O₃, yielding a molecular weight of 300.36 g/mol. This aligns with derivatives featuring similar substituents on pyrrolidinone scaffolds .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related pyrrolidinone derivatives exhibit planar lactam rings stabilized by intramolecular hydrogen bonding . Key spectral features include:

  • IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of lactam) and ~1640 cm⁻¹ (amide C=O) .

  • NMR: Distinct signals for benzoyl protons (δ 7.4–7.6 ppm, aromatic), pyrrolidine protons (δ 1.8–3.4 ppm), and lactam carbonyl (δ 170–175 ppm in ¹³C NMR) .

Table 1: Comparative Molecular Properties of Pyrrolidinone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Benzoyl-5-(pentyloxy)-2-pyrrolidinone C₁₆H₂₁NO₃275.34Benzoyl, pentyloxy
Target CompoundC₁₇H₂₀N₂O₃300.36Benzoyl, pyrrolidine carbonyl
MAGL Inhibitor (Compound 20) C₂₀H₂₃FNO₃356.41Benzoylpiperidine, fluorine

Synthetic Pathways and Optimization

The synthesis of 1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one likely involves multi-step organic reactions, drawing from methods used for analogous compounds .

Key Synthetic Steps

  • Lactam Formation: Cyclization of γ-aminobutyric acid derivatives to form pyrrolidin-2-one .

  • Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution .

  • Pyrrolidine Carbonylation: Coupling pyrrolidine-1-carbonyl chloride to the lactam ring using base catalysts (e.g., triethylamine) .

Reaction Conditions

  • Temperature: 0–25°C for acylation steps to prevent side reactions .

  • Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical Properties

The compound’s solubility and stability are influenced by its polar amide groups and hydrophobic aromatic rings:

  • Solubility: Partially soluble in polar solvents (e.g., DMSO, ethanol) and insoluble in water .

  • Melting Point: Estimated 180–190°C based on benzoylpiperidine analogs .

  • LogP: Predicted ~2.1 (moderate lipophilicity) using ChemDraw software.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator